2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene
CAS No.:
Cat. No.: VC13578297
Molecular Formula: C9H10ClFO
Molecular Weight: 188.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClFO |
|---|---|
| Molecular Weight | 188.62 g/mol |
| IUPAC Name | 2-chloro-1-fluoro-3-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3 |
| Standard InChI Key | HPNGLGZKPVZYPC-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C(=CC=C1)F)Cl |
| Canonical SMILES | CC(C)OC1=C(C(=CC=C1)F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-chloro-1-fluoro-3-propan-2-yloxybenzene, reflects its substitution pattern (Figure 1). Key structural data include:
The benzene ring’s electronic environment is influenced by the inductive effects of chlorine (-I) and fluorine (-I), alongside the resonance-donating isopropoxy group (+M). This combination creates regions of varying electron density, facilitating electrophilic and nucleophilic reactions at specific positions.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 188.627 g/mol | |
| CAS Number | 1369889-31-5 | |
| XLogP3 | 3.1 (predicted) | |
| Hydrogen bond acceptors | 3 |
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A common method involves reacting 1-fluoro-2-chlorobenzene with isopropanol in the presence of a base (e.g., K₂CO₃) under reflux conditions.
Example procedure:
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Substrate: 1-Fluoro-2-chlorobenzene (1 equiv).
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Nucleophile: Isopropanol (1.2 equiv).
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Base: K₂CO₃ (2 equiv).
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Solvent: Dimethylformamide (DMF).
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Conditions: 120°C, 12–24 hours.
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Yield: ~60–70%.
Alternative routes include halogen exchange reactions, as demonstrated in patents for related compounds (e.g., EP2940002A1) , where bromine or iodine substituents are replaced via catalytic processes.
Physicochemical Properties
Stability and Reactivity
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Thermal stability: Decomposes above 250°C.
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Solubility: Miscible in polar aprotic solvents (e.g., THF, DCM) and moderately soluble in ethanol .
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Hydrolytic sensitivity: Stable under acidic conditions but susceptible to hydrolysis in basic media due to the isopropoxy group .
Table 2: Experimental and Predicted Properties
| Property | Value | Source |
|---|---|---|
| Boiling point | Not reported | |
| Melting point | Not reported | |
| Log P (octanol-water) | 3.1 (predicted) | |
| Refractive index | 1.495 (similar compounds) |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogenated aromatic core is pivotal in synthesizing bioactive molecules. For example:
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Antibiotics: Analogous structures are used in quinolone derivatives .
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Agrochemicals: Serves as a precursor for herbicides and insecticides, leveraging its electron-deficient ring for heterocycle formation .
Materials Science
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Liquid crystals: The isopropoxy group enhances mesogenic properties in display technologies .
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Polymer additives: Acts as a flame retardant due to chlorine content .
Research Findings and Mechanistic Insights
Kinetic and Isotopic Studies
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Substitution kinetics: The fluorine atom’s strong -I effect accelerates electrophilic substitution at the para position relative to the isopropoxy group .
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Isotope labeling: Deuterium studies confirm hydrogen abstraction occurs preferentially at the ortho position to chlorine .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | Ambient, inert atmosphere | |
| Disposal | Incineration | |
| First aid | Flush eyes/skin with water |
Future Directions
Catalytic Innovations
Developing transition-metal catalysts (e.g., Pd, Cu) for greener synthesis could enhance yield and reduce waste .
Drug Discovery
Exploiting its scaffold for kinase inhibitors or antimicrobial agents remains underexplored. Computational modeling (e.g., DFT) may predict novel bioactivities .
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